4-Ethylbenzene-1,3-diamine

Epoxy curing agent Tensile strength DGEBA

4-Ethylbenzene-1,3-diamine (also designated 2,4-diaminoethylbenzene or DAEB) is a ring-alkylated meta-phenylenediamine derivative with molecular formula C₈H₁₂N₂ and molecular mass 136.19 g/mol. The compound bears an ethyl substituent at the 4-position of the benzene ring flanked by amino groups at positions 1 and 3, placing it within the class of aromatic diamines used as epoxy curing agents, polyurethane/polyurea chain extenders, and chemical intermediates.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 1195-06-8
Cat. No. B075539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylbenzene-1,3-diamine
CAS1195-06-8
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)N)N
InChIInChI=1S/C8H12N2/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,9-10H2,1H3
InChIKeyPTMVFRKAMOUORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylbenzene-1,3-diamine (CAS 1195-06-8): Technical Procurement Profile for Epoxy Curing and Polymer Intermediate Applications


4-Ethylbenzene-1,3-diamine (also designated 2,4-diaminoethylbenzene or DAEB) is a ring-alkylated meta-phenylenediamine derivative with molecular formula C₈H₁₂N₂ and molecular mass 136.19 g/mol [1]. The compound bears an ethyl substituent at the 4-position of the benzene ring flanked by amino groups at positions 1 and 3, placing it within the class of aromatic diamines used as epoxy curing agents, polyurethane/polyurea chain extenders, and chemical intermediates [2]. Its boiling point is reported as 130–134 °C at 4 Torr (292.1 °C at 760 mmHg, calculated) with a density of approximately 1.073 g/cm³ [1]. The ethyl substituent differentiates it from the unsubstituted parent m-phenylenediamine (MPD) and from other alkyl-substituted analogs such as toluene diamine (TDA, methyl), diaminoisopropylbenzene (DAIPB, isopropyl), and diamino-tert-butylbenzene (DATBB, tert-butyl), imparting a distinct profile of curing reactivity, thermomechanical properties, and toxicological characteristics [2][3].

Why 4-Ethylbenzene-1,3-diamine Cannot Be Interchanged with Generic m-Phenylenediamine or Other Alkyl Analogs in Performance-Critical Formulations


Although 4-ethylbenzene-1,3-diamine shares the m-phenylenediamine core with several commercially available aromatic diamine curing agents, direct substitution without reformulation produces quantifiably divergent outcomes in cured epoxy thermomechanical properties, toxicological profile, and physical handling characteristics. Ring-alkylated m-phenylenediamines, when used individually, exhibit a 30–35% loss in tensile strength relative to MPD-cured resins, a deficit attributed not to incomplete cure but to the physical presence of the alkyl group within the crosslinked network [1]. The type of alkyl substituent further governs the glass transition temperature (Tg) hierarchy (DATBB > MPD ≈ DAIPB > DAEB > TDA), thermal stability margins, and crucially, the Ames mutagenicity ranking, where DAEB is a direct-acting mutagen whereas the larger isopropyl and n-butyl analogs are non-mutagenic [2][3]. Furthermore, DAEB forms room-temperature-stable eutectic liquids when blended with DAIPB—a formulation advantage unavailable with MPD alone—making it a strategically distinct component in low-toxicity, liquid curing agent systems rather than a drop-in replacement for legacy aromatic diamines [1].

Quantitative Differential Evidence for 4-Ethylbenzene-1,3-diamine (DAEB) Versus Closest Analogs: A Procurement Selection Guide


Tensile Strength of DGEBA Epoxy Resin Cured with DAEB Alone Versus MPD: Direct Comparative Data

When diglycidyl ether of bisphenol-A (DGEBA; DER 332, equivalent weight 172.1) was cured at stoichiometric ratio with DAEB alone, the resulting resin exhibited a tensile strength of 8.5 × 10³ psi. Under identical conditions, MPD yielded a tensile strength of 11.9 × 10³ psi, representing a 28.6% advantage for MPD over DAEB alone [1]. However, this individual performance deficit is context-dependent: when DAEB is formulated as a 70/30 (w/w) DAIPB/DAEB blend, the cured resin tensile strength reaches 11.9 × 10³ psi, which is statistically identical to the MPD benchmark [1]. The 30–35% tensile strength loss cited for ring-alkylated MPDs used individually relative to MPD is attributed to the physical free volume introduced by the alkyl substituent within the crosslinked architecture, not to incomplete amine-epoxide reaction [1].

Epoxy curing agent Tensile strength DGEBA Aromatic diamine

Glass Transition Temperature (Tg) of Cured DGEBA: DAEB Compared with MPD, DAIPB, and TDA

Differential scanning calorimetry (DSC) of stoichiometrically cured DGEBA resins reveals a clear Tg hierarchy among aromatic diamines. DAEB alone produces a Tg of 163 °C, which is 4 °C lower than both MPD (167 °C) and DAIPB (167 °C), but substantially higher than TDA (152 °C), the methyl-substituted analog [1]. The ACS study by Storey et al. (1988) independently confirmed the Tg ranking as DATBB > MPD ≈ DAIPB > DAEB > TDA, with the ethyl group occupying an intermediate position between the anomalous methyl analog and the bulkier isopropyl/tert-butyl substituents [2]. When DAEB is blended with DAIPB, the resulting cured resin Tg is depressed by an additional 4–8% relative to the individual diamines, with the 70/30 DAIPB/DAEB blend yielding a Tg of 154 °C [1]. This Tg modulation by blend ratio offers formulation flexibility not available with single-component MPD systems.

Glass transition temperature DSC Epoxy thermoset Crosslink density

Synergistic Tensile Enhancement in DAIPB/DAEB Blends: Up to 50% Strength Gain Over Either Diamine Alone

A defining differential characteristic of DAEB is its synergistic interaction with DAIPB in epoxy curing blends. The 70/30 (w/w) DAIPB/DAEB blend produced a tensile strength of 11.9 × 10³ psi with elongation of 5.6% and modulus of 3.0 × 10⁵ psi—values described in the patent as 'virtually identical to those attained with MPD' [1]. This represents a 40–50% improvement in tensile strength compared with either DAIPB alone (7.8 × 10³ psi) or DAEB alone (8.5 × 10³ psi) [1]. The synergy was independently confirmed in the Journal of Applied Polymer Science study, which reported 'greatly increased tensile strength (up to 50% higher)' for DAIPB/DAEB blends [2]. The mechanism remains unknown but is not attributable to cure completeness differences. Critically, blends containing 10–40 wt% DAEB remain as stable eutectic liquids at room temperature for over one year [1], addressing a key industrial preference for liquid curing agents without resorting to MPD/MDA eutectic mixtures associated with high toxicity concerns [3].

Epoxy curing agent blend Synergistic effect Tensile strength Eutectic formulation

Ames Mutagenicity Ranking: DAEB as Direct-Acting Mutagen Versus Non-Mutagenic Higher Alkyl Analogs

In a systematic structure-activity study of m-diaminobenzene derivatives tested in Salmonella typhimurium strains TA100, TA1538, and TA98, m-diaminobenzene (MPD) was the most active mutagen, followed in decreasing potency by 2,4-diaminotoluene (methyl) and 2,4-diaminoethylbenzene (DAEB), while both 2,4-diaminoisopropylbenzene (DAIPB) and 2,4-diamino-n-butylbenzene yielded negative responses [1]. A comprehensive review by Chung et al. (1997) further classified DAEB as a direct-acting mutagen—active without metabolic activation (S9 mix)—a property shared only with 2,4-diaminotoluene and certain nitro-containing amines among over 80 monocyclic aromatic amines evaluated [2]. This contrasts directly with DAIPB, which is non-mutagenic in the Ames assay, and with the majority of aromatic amines that require S9-mediated metabolic activation to exhibit mutagenicity [2]. The mutagenic potency ranking correlates inversely with alkyl substituent size: as the alkyl group at the 4-position increases from H through methyl, ethyl, isopropyl, to n-butyl, mutagenicity progressively declines and is eventually abolished [1].

Mutagenicity Ames test QSAR Occupational safety Aromatic diamine

Thermal Stability of Cured Epoxy Resins: Ring-Alkylated MPDs Including DAEB Versus Unsubstituted MPD

Thermogravimetric analysis (TGA) of DGEBA resins cured with ring-alkylated m-phenylenediamines—a class that includes DAEB—indicated slightly higher thermal stability compared with resins cured with unsubstituted MPD [1]. The ACS study by Storey et al. (1988) reported this finding as a class-level observation across the series of alkylated MPDs (TDA, DAEB, DAIPB, DATBB) relative to MPD [1]. While the magnitude of the thermal stability improvement was described qualitatively as 'slight,' it constitutes a consistent direction of effect attributable to the presence of the ring alkyl substituent. The underlying mechanism is hypothesized to involve the increased aromatic bulk reducing chain-segment mobility and thereby elevating the degradation onset temperature [1]. This thermal stability advantage is one of the few performance dimensions where ring-alkylated MPDs as a class outperform MPD, contrasting with the tensile strength domain where alkylation is detrimental.

Thermogravimetric analysis Thermal stability Epoxy degradation Aromatic diamine curing

Eutectic Liquid Formation and Ambient Handling: DAEB/DAIPB Blends Versus Solid MPD and MDA Eutectic Mixtures

A critical practical differentiator for DAEB lies in its physical-state behavior when blended with DAIPB. Blends containing 10–40 wt% DAEB in DAIPB form true eutectic liquids that remain stable at room temperature for over one year without crystallization [1]. This contrasts with unsubstituted MPD, which is a crystalline solid with a melting point of 63–65 °C and requires blending with MDA (itself a solid or part of a proprietary eutectic) to achieve a liquid state at ambient temperature . The alkyl substitution on the aromatic ring imparts a significant melting point depression relative to MPD; DATBB is a neat liquid and DAIPB is a soft solid at room temperature [1]. While the exact melting point of pure DAEB is not reported in the primary comparative literature, its role in forming persistent room-temperature eutectic liquids with DAIPB is well established and represents a formulation advantage independent of the toxicity concerns that have driven the industry away from MPD/MDA eutectic systems [1].

Eutectic liquid Room-temperature handling Curing agent formulation Processability

High-Value Application Scenarios for 4-Ethylbenzene-1,3-diamine (DAEB) Based on Quantified Differential Evidence


Co-Formulation Component in Low-Toxicity Epoxy Curing Agent Blends for Aerospace Composites

DAEB's primary procurement value proposition is as a synergistic co-component (20–40 wt%) with DAIPB to produce liquid, room-temperature-stable epoxy curing agent blends that deliver tensile strength (11.9 × 10³ psi) and elongation (5.6%) equivalent to MPD-cured DGEBA [1]. This is directly relevant to aerospace composite manufacturing, where DADS has been preferred for its elevated heat distortion temperature but commands a significant cost premium and requires energetic cure schedules, while MPD/MDA systems face increasing regulatory scrutiny due to MDA's demonstrated animal carcinogenicity [1][2]. DAIPB/DAEB blends offer a middle-ground solution: MPD-comparable mechanical properties with alkyl-substituent-mediated metabolic detoxification potential and the practical advantage of persistent liquid physical state for automated prepregging and resin transfer molding processes [1].

Thermally Stable Epoxy Formulations Where MPD-Class Thermal Performance Requires Incremental Improvement

Formulators targeting applications where thermal degradation margins are narrow—such as under-hood automotive structural adhesives, high-temperature electrical insulation, or industrial tooling composites—may select DAEB over MPD on the basis of the class-level TGA evidence showing slightly higher thermal stability for ring-alkylated MPD-cured resins compared with MPD-cured resins [3]. While the improvement magnitude is modest, when combined with the Tg tunability afforded by DAIPB/DAEB blend ratio adjustment (spanning 154–167 °C depending on composition), DAEB enables optimization of both thermal stability and thermomechanical profile without changing curing agent chemistry class [1][3].

Polyurethane and Polyurea Chain Extension Requiring Controlled Reactivity Aromatic Diamines

Ring-alkylated m-phenylenediamines, including DAEB, have been described in patent literature as sterically hindered diamines with lower amine reactivity compared with unsubstituted diamines, making them useful as chain extenders in polyurethane-polyurea elastomer systems where controlled reaction rates are essential for processing by reaction injection molding (RIM) or spray application [4]. The ethyl substituent at the 4-position provides a specific steric and electronic profile intermediate between methyl (TDA) and isopropyl (DAIPB) analogs, offering formulators a reactivity-tuning parameter. This application scenario derives from patent disclosures of the diamine class and represents a distinct industrial use beyond epoxy curing [4].

Chemical Intermediate for Dyes and Pharmaceuticals Requiring 4-Ethyl-Substituted m-Phenylenediamine Scaffold

As a versatile aromatic diamine intermediate, DAEB serves as a building block for the synthesis of polymers, dyes, and pharmaceutical compounds where the specific 4-ethyl substitution pattern is structurally required . The compound's HPLC analysis method has been established on reverse-phase columns (Newcrom R1), enabling quality control for procurement specifications [5]. The catalytic hydrogenation route from 2,4-dinitroethylbenzene using Ni/HY catalysts in protic solvents (optimal: 40% v/v water in ethanol) represents a well-characterized synthetic pathway with demonstrated solvent-dependent selectivity that supports reliable sourcing [6]. This application scenario is relevant for medicinal chemistry and dye intermediate procurement where regiospecific substitution is non-negotiable.

Quote Request

Request a Quote for 4-Ethylbenzene-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.